- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Cas no 504-01-8 (1,3-Cyclohexanediol)

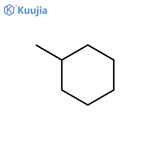

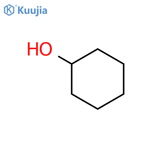

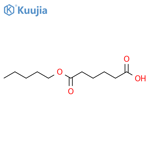

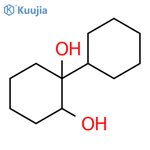

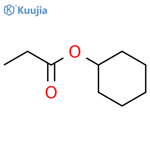

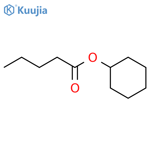

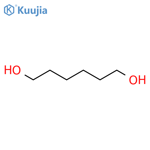

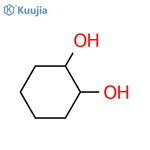

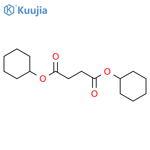

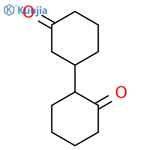

1,3-シクロヘキサンジオールは、分子式C6H12O2で表される環状ジオール化合物です。この化合物は、シクロヘキサン骨格に2つのヒドロキシル基が1,3位に配置された構造を持ち、シス体とトランス体の異性体が存在します。主な特徴として、高い熱安定性と優れた溶解性を示し、極性溶媒や非極性溶媒の両方に溶解可能です。工業的にはポリエステル樹脂やポリウレタンの原料として利用され、また医薬品中間体や化成品合成における重要なビルディングブロックとしての応用が注目されています。特に、立体配置の違いを活かした選択的反応性は、精密有機合成において有利に働きます。

1,3-Cyclohexanediol structure

商品名:1,3-Cyclohexanediol

1,3-Cyclohexanediol 化学的及び物理的性質

名前と識別子

-

- 1,3-Cyclohexanediol

- 1,3-Cyclohexanediol (cis- and trans- mixture)

- 1,3-Cyclohexanediol, mixture of cis and trans

- 1,3-Cyclohexanedimethanol

- 1,3-cyclohexanedio

- 1,3-Cyclohexanedione

- 1,3-dihydroxy-cyclohexane

- 1,3-Dihydroxycyclohexane

- CIS 1,3-CYCLOHEXANEDIOL

- cis-epoxycyclohexanol

- cis-trans-prcyclohexane-1,3-diol

- Cyclohexan-1,3-diol

- CYCLOHEXANE-1,3-DIOL

- Heahydroresorcinol

- HEXAHYDRORESORCINOL

- RESORCITOL

- Resoreitol

- 1,3-Dihydroxycyclohexane (cis- and trans- mixture)

- 1,3-Benzenediol, hexahydro-

- trans-1,3-Cyclohexanediol

- RLMGYIOTPQVQJR-UHFFFAOYSA-N

- cis-1,3-cyclohexandiol

- trans-1,3-Cyclohexanol

- 1,3-Cyclohexanediol,c&t

- 1,3-Cyclohexanediol cis-trans

- 1,3-Cyclohexanediol cis+trans

- trans-1,3-

- EINECS 207-979-5

- AKOS005258329

- AI3-06234

- MFCD00039458

- A828101

- CS-0135350

- cis-1,3-Cyclohexanediol, >/=98%

- 504-01-8

- 1,3-Benzenediol, hexahydro-; Cyclohexane-1,3-diol; Hexahydroresorcinol; 1,3-Dihydroxycyclohexane;Resorcitol

- DTXSID60964654

- NSC 30235

- NSC30235

- SY007586

- C2323

- EN300-20001

- AS-57120

- NSC-30235

- NS00043323

- SCHEMBL62366

- BCP30890

- trans-1,3-Dihydroxycyclohexane

- FT-0606598

- F17088

- 140460-27-1

- 1,3-Cyclohexanediol Mixture of cis and trans

- trans-cyclohexane-1,3-diol

- DTXCID301392346

- DB-051766

- 207-979-5

-

- MDL: MFCD07995046

- インチ: 1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2

- InChIKey: RLMGYIOTPQVQJR-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])(C1([H])[H])O[H]

- BRN: 2036654

計算された属性

- せいみつぶんしりょう: 116.08400

- どういたいしつりょう: 116.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 64.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 40.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 薄い黄色の固体または液体

- 密度みつど: 0.9958 (rough estimate)

- ゆうかいてん: 30 ºC

- ふってん: 246-247 °C(lit.)

- フラッシュポイント: 華氏温度:>235.4°f

摂氏度:>113°c - 屈折率: 1.495-1.497

- すいようせい: Soluble in water.

- PSA: 40.46000

- LogP: 0.28220

- FEMA: 3102

- かんど: 湿度に敏感である

- ようかいせい: 水に溶ける

1,3-Cyclohexanediol セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

1,3-Cyclohexanediol 税関データ

- 税関コード:2906199090

- 税関データ:

中国税関コード:

2906199090概要:

290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1,3-Cyclohexanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20001-0.25g |

cyclohexane-1,3-diol |

504-01-8 | 95% | 0.25g |

$26.0 | 2023-09-16 | |

| Cooke Chemical | A2365012-100G |

1,3-Cyclohexanediol, mixture of cis and trans |

504-01-8 | >98.0%(GC) | 100g |

RMB 1359.20 | 2025-02-21 | |

| eNovation Chemicals LLC | D747951-100g |

1,3-Cyclohexanediol |

504-01-8 | 97% | 100g |

$290 | 2024-06-07 | |

| Apollo Scientific | OR17557-25g |

Cyclohexane-1,3-diol |

504-01-8 | 98+% | 25g |

£126.00 | 2025-02-19 | |

| Chemenu | CM201112-100g |

1,3-Cyclohexanediol |

504-01-8 | 97% | 100g |

$337 | 2021-08-05 | |

| TRC | C997765-250mg |

1,3-Cyclohexanediol |

504-01-8 | 250mg |

$ 58.00 | 2023-09-08 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0481-5G |

1,3-Cyclohexanediol (cis- and trans- mixture) |

504-01-8 | >98.0%(GC) | 5g |

¥350.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-WO165-1g |

1,3-Cyclohexanediol |

504-01-8 | 98%(cis-andtrans-mixture) | 1g |

¥109.0 | 2022-05-30 | |

| Oakwood | 538675-5g |

1,3-Cyclohexanediol Mixture of cis and trans |

504-01-8 | 98% | 5g |

$17.00 | 2024-07-19 | |

| abcr | AB135161-25 g |

1,3-Cyclohexanediol (cis- and trans- mixture), 98%; . |

504-01-8 | 98% | 25 g |

€100.40 | 2023-07-20 |

1,3-Cyclohexanediol 合成方法

合成方法 1

はんのうじょうけん

1.1 157 - 158 °C

リファレンス

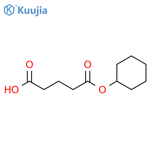

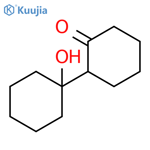

1,3-Cyclohexanediol Preparation Products

- 1,3-Cyclohexanediol (504-01-8)

- Methylcyclohexane (108-87-2)

- Cyclohexanol (108-93-0)

- Pentanedioic acid, monocyclohexyl ester (54812-71-4)

- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)

- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)

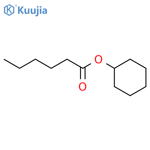

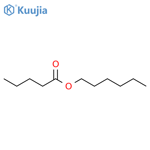

- cyclohexyl butyrate (1551-44-6)

- amyl caproate (540-07-8)

- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)

- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)

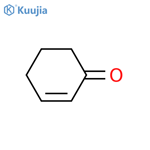

- cyclohex-2-en-1-one (930-68-7)

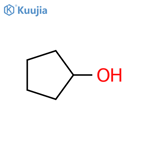

- Cyclopentanol (96-41-3)

- Cyclohexyl hexanoate (6243-10-3)

- Cyclohexyl Propionate (6222-35-1)

- Cyclohexane,1,1'-oxybis- (4645-15-2)

- Pentyl cyclopentanecarboxylate (959026-72-3)

- 1-Butyl 6-hexyl hexanedioate (177738-29-3)

- pentane-1,5-diol (111-29-5)

- Cyclohexyl valerate (1551-43-5)

- 1,6-Hexanediol (629-11-8)

- Pentanoic acid, hexylester (1117-59-5)

- Cyclohexane-1,2-diol (931-17-9)

- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)

- Pentanedioic acid, monohexyl ester (20642-00-6)

- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)

- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)

1,3-Cyclohexanediol サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:504-01-8)1,3-Cyclohexanediol

注文番号:1668848

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

1,3-Cyclohexanediol 関連文献

-

1. Synthesis and structure of tetraols with convergent and divergent arrays of hydroxy groupsHideki Takagi,Takashi Hayashi,Tadashi Mizutani,Hideki Masuda,Hisanobu Ogoshi J. Chem. Soc. Perkin Trans. 1 1999 1885

-

Christian A. M. R. van Slagmaat,Teresa Faber,Khi Chhay Chou,Alfonso J. Schwalb Freire,Darya Hadavi,Peiliang Han,Peter J. L. M. Quaedflieg,Gerard K. M. Verzijl,Paul L. Alsters,Stefaan M. A. De Wildeman Dalton Trans. 2021 50 10102

-

Jessica Heimann,Lauren Morrow,Robin E. Anderson,Andrew R. Barron Dalton Trans. 2015 44 4380

-

4. 339. The resorcitols. Part IW. Rigby J. Chem. Soc. 1949 1586

-

Teresa M. R. Maria,Mário T. S. Rosado,Melodia F. Oliveira,Suse S. Bebiano,Ricardo A. E. Castro,Ewa Juszyńska-Ga??zka,Manuela Ramos Silva,Jo?o Canotilho,M. Ermelinda S. Eusébio CrystEngComm 2019 21 3395

504-01-8 (1,3-Cyclohexanediol) 関連製品

- 87-89-8(i-Inositol)

- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))

- 108-93-0(Cyclohexanol)

- 129212-21-1(3,5-Heptanediol,(3S,5S)-)

- 6995-79-5(trans-1,4-cyclohexanediol)

- 625-69-4(2,4-Pentanediol)

- 6917-35-7(Cyclohexane-1,2,3,4,5,6-hexaol)

- 931-71-5(cis-1,4-cyclohexanediol)

- 23433-05-8(1,3-Octanediol)

- 2041-15-8(Cyclohexane-1,3,5-triol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:504-01-8)1,3-环己二醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:504-01-8)1,3-Cyclohexanediol

清らかである:99%/99%

はかる:100g/500g

価格 ($):226.0/677.0